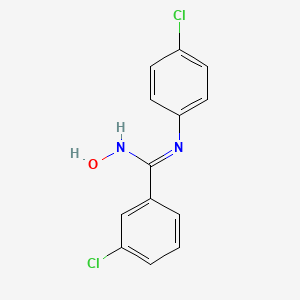

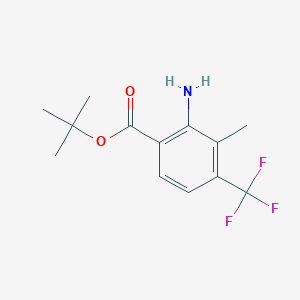

Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate, also known as TATB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TATB is a white crystalline powder that is soluble in organic solvents and has a high thermal stability.

Mechanism of Action

The mechanism of action of Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate is not fully understood, but it is believed to involve the release of energy through a series of chemical reactions. When Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate is subjected to a high-pressure shock wave, it undergoes a rapid exothermic decomposition, releasing a large amount of energy in the form of heat and gas. This energy release is what makes Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate an effective explosive.

Biochemical and Physiological Effects:

Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate is not intended for human consumption and has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate can cause skin and eye irritation, respiratory distress, and other adverse effects. It is important to handle Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate with caution and follow proper safety protocols when working with this compound.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate has several advantages for lab experiments, including its high thermal stability, solubility in organic solvents, and superior explosive properties. However, its use in lab experiments is limited due to safety concerns and the potential for explosive accidents. Proper safety protocols and equipment must be used when working with Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate to minimize the risk of injury or damage.

Future Directions

There are several future directions for research on Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate. One area of interest is in the development of safer and more efficient explosives for military and industrial applications. Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate has shown promise in this area, and further research could lead to the development of new and improved explosives. Another area of research is in the field of nanotechnology, where Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate could be used as a building block for the synthesis of new materials with unique properties. Finally, Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate could also be studied for its potential applications in the field of medicine, such as in the development of targeted drug delivery systems or as a diagnostic tool for imaging.

Synthesis Methods

The synthesis of Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate involves a multi-step process that starts with the reaction of 2-nitro-3-methylbenzoic acid with tert-butanol to form tert-butyl 2-nitro-3-methylbenzoate. The next step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. Finally, the trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide. The resulting product is Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate.

Scientific Research Applications

Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of explosives. Tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate has been found to have superior explosive properties compared to other explosives such as TNT. It has a high detonation velocity and energy density, making it an ideal candidate for military and industrial applications.

properties

IUPAC Name |

tert-butyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c1-7-9(13(14,15)16)6-5-8(10(7)17)11(18)19-12(2,3)4/h5-6H,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZXVPVWYNRYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)OC(C)(C)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2599852.png)

![3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2599854.png)

![2-oxo-N-(oxolan-2-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2599857.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2599860.png)

![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2599870.png)

![6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2599874.png)